N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide are cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound has shown to have a higher IC50 value for COX-1 inhibition, indicating a weaker inhibitory activity against COX-1 compared to other NSAIDs .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response . Therefore, the compound’s action results in anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Benzothiazole Derivation: The starting material, 4-chloro-1,3-benzothiazole-2-amine, is reacted with chloroacetyl chloride to form the corresponding chloroacetyl derivative.
Pyrazole Formation: The chloroacetyl derivative is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at specific positions on the benzothiazole ring can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound has been investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications.
Comparison with Similar Compounds
Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-arylbenzothiazoles, share similar structural features and pharmacological properties.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-methyl-1H-pyrazole-5-carboxamide, are structurally related and may exhibit similar biological activities.
Uniqueness: N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both benzothiazole and pyrazole rings. This unique combination contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS/c1-17-8(5-6-14-17)11(18)16-12-15-10-7(13)3-2-4-9(10)19-12/h2-6H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPZIBQGOMQNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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